molecular formula C30H19Br B12816663 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene

9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene

Cat. No.: B12816663
M. Wt: 459.4 g/mol
InChI Key: ILTZJMLOBDINIK-UHFFFAOYSA-N
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Description

9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a bromophenyl group and a naphthyl group attached to an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene typically involves the following steps:

    Suzuki Coupling: The brominated phenyl compound is then coupled with a naphthylboronic acid derivative using a palladium-catalyzed Suzuki coupling reaction. This step forms the desired this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Quinones, oxidized aromatic compounds

    Reduction: Reduced aromatic compounds

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.

    Photonics: It is utilized in the design of photonic devices, including light-emitting materials and sensors.

Biology and Medicine:

    Fluorescent Probes: The compound’s fluorescent properties make it suitable for use as a fluorescent probe in biological imaging and diagnostic applications.

    Drug Development: Research is ongoing to explore its potential as a scaffold for the development of new therapeutic agents.

Industry:

    Materials Science: The compound is investigated for its potential use in the fabrication of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene is primarily related to its electronic and photophysical properties. The compound interacts with molecular targets through π-π stacking interactions and charge transfer processes. These interactions are crucial in its applications in organic electronics and photonics, where it functions as an active material in devices like OLEDs and photovoltaic cells.

Comparison with Similar Compounds

  • 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene
  • 9-(3-Bromophenyl)-9H-carbazole
  • 9-(4-Bromophenyl)-9H-carbazole

Comparison:

  • 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene is unique due to the specific positioning of the bromophenyl and naphthyl groups on the anthracene core, which influences its electronic properties and reactivity.
  • 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene has a similar structure but with the bromine atom in a different position, leading to variations in its chemical behavior and applications.
  • 9-(3-Bromophenyl)-9H-carbazole and 9-(4-Bromophenyl)-9H-carbazole are related compounds with a carbazole core instead of anthracene, resulting in different electronic and photophysical properties.

Properties

Molecular Formula

C30H19Br

Molecular Weight

459.4 g/mol

IUPAC Name

9-(3-bromophenyl)-10-naphthalen-1-ylanthracene

InChI

InChI=1S/C30H19Br/c31-22-12-7-11-21(19-22)29-25-14-3-5-16-27(25)30(28-17-6-4-15-26(28)29)24-18-8-10-20-9-1-2-13-23(20)24/h1-19H

InChI Key

ILTZJMLOBDINIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC(=CC=C6)Br

Origin of Product

United States

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